molecular formula C11H13NO2S B1334778 2-benzyl-1,3-thiazolidine-4-carboxylic Acid CAS No. 50739-30-5

2-benzyl-1,3-thiazolidine-4-carboxylic Acid

Cat. No. B1334778
CAS RN: 50739-30-5
M. Wt: 223.29 g/mol
InChI Key: SNFSDSLKMQQXDU-UHFFFAOYSA-N
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Description

2-benzyl-1,3-thiazolidine-4-carboxylic Acid is a chemical compound with the linear formula C11H13NO2S . It has a molecular weight of 223.296 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Chemical Reactions Analysis

While specific chemical reactions involving 2-benzyl-1,3-thiazolidine-4-carboxylic Acid are not detailed in the available resources, thiazolidine motifs are known to react with aldehydes .


Physical And Chemical Properties Analysis

2-benzyl-1,3-thiazolidine-4-carboxylic Acid is a powder with a melting point of 165-170°C . The compound is stored at room temperature .

Scientific Research Applications

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety .

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For example, a fast reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions affords a thiazolidine product that remains stable and does not require any catalyst .

    Anticancer Activity

    • Thiazolidine motifs have shown varied biological properties, including anticancer activity . The presence of sulfur enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .

    Anticonvulsant Activity

    • Thiazolidine derivatives have also been studied for their anticonvulsant activity . This makes them a potential candidate for the development of new anticonvulsant drugs .

    Neuroprotective Activity

    • Thiazolidine motifs have shown neuroprotective activity . This suggests that they could be used in the treatment of neurodegenerative diseases .

    Antioxidant Activity

    • Thiazolidine derivatives have demonstrated antioxidant activity . This property could be beneficial in the treatment of diseases caused by oxidative stress .

    Anti-Inflammatory Activity

    • Thiazolidine motifs have shown anti-inflammatory activity . They could potentially be used in the development of new anti-inflammatory drugs .

    Bioorthogonal Reactions

    • The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bioconjugation reaction . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

Future Directions

Thiazolidine motifs, such as in 2-benzyl-1,3-thiazolidine-4-carboxylic Acid, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties and are used in the synthesis of valuable organic combinations . This diversity in the biological response makes it a highly prized moiety . Therefore, future research could focus on exploring the potential applications of these compounds in various fields, including medicinal chemistry .

properties

IUPAC Name

2-benzyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c13-11(14)9-7-15-10(12-9)6-8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFSDSLKMQQXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401563
Record name 2-benzyl-1,3-thiazolidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-1,3-thiazolidine-4-carboxylic Acid

CAS RN

50739-30-5
Record name 2-benzyl-1,3-thiazolidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzyl-1,3-thiazolidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

F (2RS, 4R) -2-Benzyl-4-thiazolidinecarboxylic acid may be prepared in a manner similar to that described in Example 1E, but starting with 53.7 g of L-cysteine and 56.5 g of phenylacetaldehyde. 75.8 g of (2RS,4R)-2-benzyl-4-thiazolidinecarboxylic acid, melting point 200° C., are thereby obtained.
[Compound]
Name
4R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
53.7 g
Type
reactant
Reaction Step Two
Quantity
56.5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DK Liscombe, Y Kamiyoshihara… - Proceedings of the …, 2022 - National Acad Sciences
Tomato (Solanum lycopersicum) produces a wide range of volatile chemicals during fruit ripening, generating a distinct aroma and contributing to the overall flavor. Among these …
Number of citations: 18 www.pnas.org
A Nobis, F Lehnhardt, M Gebauer, T Becker, M Gastl - Foods, 2021 - mdpi.com
The dynamic changes in beer flavor are determined by its aging potential, which comprises of present free and bound-state aldehydes and their precursors. Rising flavor-active aging …
Number of citations: 7 www.mdpi.com

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